molecular formula C17H26O B14831150 1,3-DI-Tert-butyl-2-cyclopropoxybenzene

1,3-DI-Tert-butyl-2-cyclopropoxybenzene

Katalognummer: B14831150
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: CPVXLBKVXKWOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-DI-Tert-butyl-2-cyclopropoxybenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DI-Tert-butyl-2-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One common method is the copper-catalyzed Chan-Lam cyclopropylation reaction, which uses potassium cyclopropyl trifluoroborate as a reagent. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropylation techniques, scaled up to meet production demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-DI-Tert-butyl-2-cyclopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the tert-butyl and cyclopropoxy groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

1,3-DI-Tert-butyl-2-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3-DI-Tert-butyl-2-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in ring-opening reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,3-DI-Tert-butyl-2-cyclopropoxybenzene is unique due to the presence of both tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C17H26O

Molekulargewicht

246.4 g/mol

IUPAC-Name

1,3-ditert-butyl-2-cyclopropyloxybenzene

InChI

InChI=1S/C17H26O/c1-16(2,3)13-8-7-9-14(17(4,5)6)15(13)18-12-10-11-12/h7-9,12H,10-11H2,1-6H3

InChI-Schlüssel

CPVXLBKVXKWOGU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.